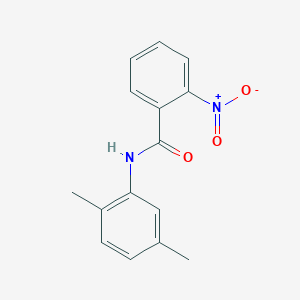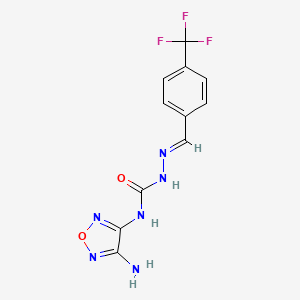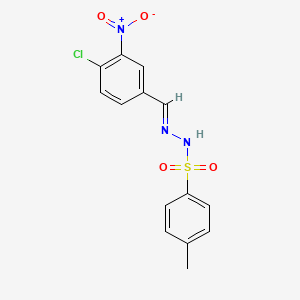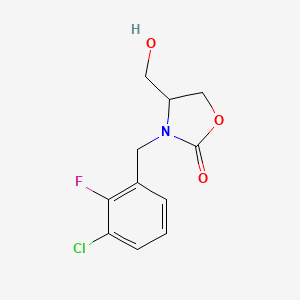
N-(3,4-dihydro-2H-chromen-3-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene-thiazole derivatives often involves multi-step reactions that may include condensation, cyclization, and functional group transformations. For instance, novel organic ligands, including chromene derivatives, have been synthesized from 3-formylchromone and oxamic acid thiohydrazides, leading to the formation of metal complexes with Cu, Co, and Ni by interacting with MCl2 (Myannik et al., 2018). Another method involves a rapid microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives under environmentally benign conditions (Raval et al., 2012).
Molecular Structure Analysis
The molecular structure of chromene-thiazole derivatives is crucial for understanding their chemical reactivity and biological activity. X-ray crystallography has been employed to solve the crystal structure of these compounds, revealing their geometric and electronic configurations. For example, the crystal structure of a copper(II) complex showed coordination in a distorted triangular bipyramidal geometry, highlighting the role of the chromene and thiazole moieties in complex formation (Myannik et al., 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The compound is part of a broader class of chemicals that have been synthesized and characterized for various scientific purposes. For instance, derivatives of this compound have been synthesized using environmentally benign procedures under microwave irradiation, showing significant antibacterial and antifungal activities. The structures of these compounds were confirmed through various analytical techniques, including IR, NMR (1H & 13C), and mass spectral analyses, highlighting the compound's potential in antimicrobial applications (Raval, Naik, & Desai, 2012).
Biological Activities and Applications
Antimicrobial Activity : A variety of derivatives synthesized from the compound have shown significant antimicrobial activity against various bacterial strains, indicating their potential in developing new antimicrobial agents. This activity is attributed to the structural features of the compounds, which have been optimized for biological efficacy (Raval, Naik, & Desai, 2012).
Adenosine Receptor Ligands : Chromone–thiazole hybrids, related to the compound , have been designed as potential ligands for human adenosine receptors. The synthesis of these hybrids involved amidation methods from chromone-2-carboxylic acid, showcasing the compound's relevance in therapeutic applications, particularly in targeting adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).
Antimicrobial Coatings : Derivatives of the compound have been utilized in antimicrobial coatings, particularly in polyurethane varnishes. The inclusion of these derivatives in coatings has been shown to impart very good antimicrobial effects, suggesting their use in protective coatings and materials science applications (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Metal Complexes : The compound has also been used to synthesize novel metal complexes with copper(II), cobalt(II), and nickel(II), which have been characterized through crystal structure analysis and electrochemical studies. These complexes have potential applications in catalysis and materials science (Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018).
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(13-10-23-17(19-13)15-6-3-7-22-15)18-12-8-11-4-1-2-5-14(11)21-9-12/h1-7,10,12H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFDNIMEPWJUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NC(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-3-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)


![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)
![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)
![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)